molecular formula C10H13ClN2O B1396944 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1332528-28-5

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1396944
M. Wt: 212.67 g/mol
InChI Key: QSVNBPUFLQEIJD-UHFFFAOYSA-N
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Description

“3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound that belongs to the class of indolones. Indolones are a type of heterocyclic compound, which are compounds containing atoms of at least two different elements as members of a ring structure .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indolone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The “3-Amino” and “7-ethyl” denote the presence of an amino (-NH2) group and an ethyl (-C2H5) group at the 3rd and 7th positions of the indolone core, respectively .


Chemical Reactions Analysis

As an indolone derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amino group might be acylated or alkylated, or it could participate in condensation reactions. The carbonyl group could be reduced, or it could undergo nucleophilic addition reactions .

Scientific Research Applications

Chemical Synthesis

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is involved in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).

Antiviral Activity

Compounds derived from 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been studied for their antiviral activities. For instance, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives have been synthesized and tested against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).

Potential Anticancer Agents

Research has been conducted on compounds related to 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride for potential anticancer properties. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from similar compounds, have been evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Antibacterial Activity

Derivatives of 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have also been explored for their antibacterial properties. Studies have involved the synthesis and evaluation of compounds like ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate for significant antibacterial activity (Mir & Mulwad, 2009).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemical compounds to minimize risks .

Future Directions

The study of indolone derivatives is a vibrant field of research due to their diverse biological activities. Future research could explore the synthesis of new indolone derivatives, investigate their biological activities, and elucidate their mechanisms of action .

properties

IUPAC Name

3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-6-4-3-5-7-8(11)10(13)12-9(6)7;/h3-5,8H,2,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVNBPUFLQEIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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